molecular formula C11H17NO3 B13493902 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one

3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13493902
M. Wt: 211.26 g/mol
InChI Key: ACRNNXMKUMSETK-UHFFFAOYSA-N
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Description

3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydroxyoxane ring and an azaspiroheptanone core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group modifications to introduce the hydroxyoxane and azaspiroheptanone moieties . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the azaspiroheptanone core can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one exerts its effects is largely dependent on its interactions with molecular targets. The hydroxyoxane ring and azaspiroheptanone core can interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one is unique due to the presence of both the hydroxyoxane ring and the azaspiroheptanone core. This combination of functional groups and ring systems provides distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-(4-hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one

InChI

InChI=1S/C11H17NO3/c13-9-8(10(12-9)2-1-3-10)11(14)4-6-15-7-5-11/h8,14H,1-7H2,(H,12,13)

InChI Key

ACRNNXMKUMSETK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C(=O)N2)C3(CCOCC3)O

Origin of Product

United States

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